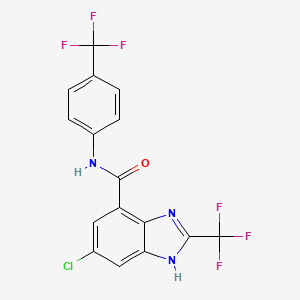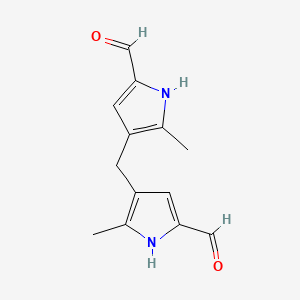
4,4'-Methylenebis(5-methyl-1H-pyrrole-2-carbaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPY-9309, CAS#511529-30-9, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, N-confused porphyrin, bile pigments, photosensitizers, anticancer drugs.
Scientific Research Applications
Synthesis and Spectroscopy
- Fluorescence Properties : A study by Es et al. (2010) demonstrated that 1,1′-methylene-2,2′-pyrromethen-5(1H]-one, derived from 1,1′-methylenebis(pyrrole-5-carbaldehyde), exhibits brilliant fluorescence with high quantum yield, which is solvent-dependent. This property could be significant in developing fluorescence-based applications (Es, Koek, Erkelens, & Lugtenburg, 2010).
Chemical Reactivity and Derivatives
- Polyfunctionalised Pyrrole Reactions : Zaytsev et al. (2005) researched the reactions of polyfunctionalised pyrroles, like 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, with secondary amines. They observed condensation with the 2-carbaldehyde to give methylene-substituted pyrroles, which could be relevant for chemical synthesis and modification processes (Zaytsev, Anderson, Meth–Cohn, & Groundwater, 2005).
Molecular Magnetism
- Single Molecule Magnets : Giannopoulos et al. (2014) described the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in forming a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior. This suggests potential applications in molecular magnetism and nanotechnology (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).
Organometallic Chemistry
- Aluminum and Zinc Complexes : Research by Qiao, Ma, and Wang (2011) on the reaction of 1H-pyrrole-2-carbaldehyde with quinolin-8-amine and subsequent treatment with aluminum or zinc compounds, suggests applications in the synthesis of organometallic complexes, which could be used in catalysis or materials science (Qiao, Ma, & Wang, 2011).
Catalysis
- Ring-Opening Polymerization : The aluminum complexes derived from pyrrole-based ligands, as studied by Qiao, Ma, and Wang (2011), were found to be active catalysts for the ring-opening polymerization of ɛ-caprolactone. This application is significant in polymer chemistry (Qiao, Ma, & Wang, 2011).
Materials Science
- Pyrrolofullerenes : Nurkenov et al. (2020) synthesized chromene-containing pyrrolofullerenes using a three-component condensation process. This research hints at potential applications in materials science, particularly in the development of novel fullerene-based materials (Nurkenov, Fazylov, Arinova, Seilkhanov, Ibraev, & Tazhbaev, 2020).
properties
CAS RN |
511529-30-9 |
|---|---|
Product Name |
4,4'-Methylenebis(5-methyl-1H-pyrrole-2-carbaldehyde) |
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.27 |
IUPAC Name |
4,4'-methylenebis(5-methyl-1H-pyrrole-2-carbaldehyde) |
InChI |
InChI=1S/C13H14N2O2/c1-8-10(4-12(6-16)14-8)3-11-5-13(7-17)15-9(11)2/h4-7,14-15H,3H2,1-2H3 |
InChI Key |
SLTFDCBYMLCAFJ-UHFFFAOYSA-N |
SMILES |
O=CC1=CC(CC(C=C2C=O)=C(N2)C)=C(C)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DPY-9309l; DPY 9309; DPY9309. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



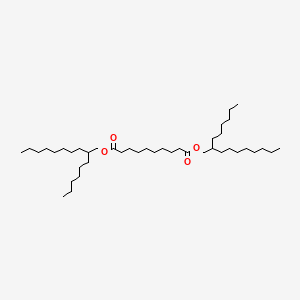
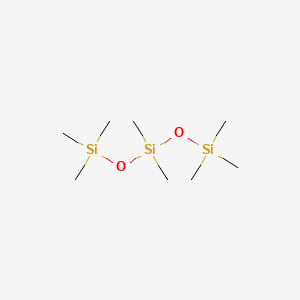

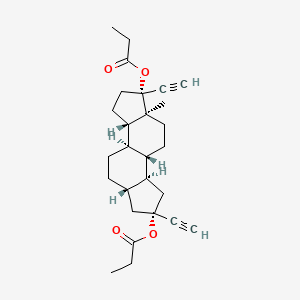
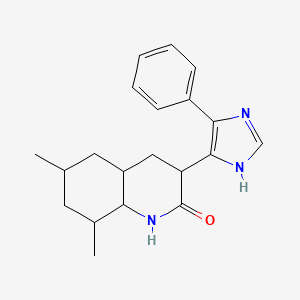
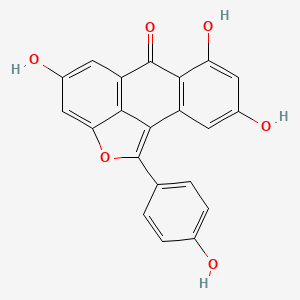
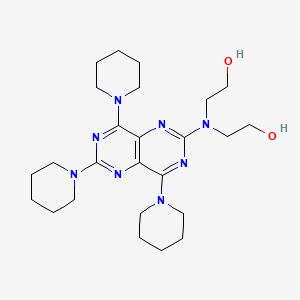
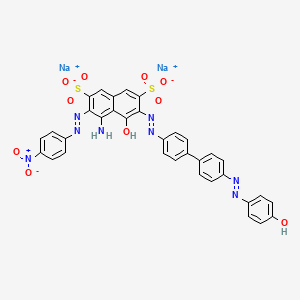
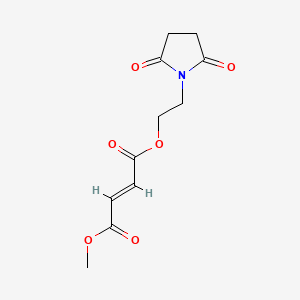

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)
